molecular formula C21H13ClO5S B11417957 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate

Cat. No.: B11417957
M. Wt: 412.8 g/mol
InChI Key: ZWXMCAHAAYBYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a benzoxathiol ring, and a methoxybenzoate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Ring: This step involves the cyclization of a suitable precursor, such as a chlorophenyl thiol, with an appropriate reagent to form the benzoxathiol ring.

    Introduction of the Methoxybenzoate Group: The methoxybenzoate moiety is introduced through an esterification reaction, where a methoxybenzoic acid is reacted with the benzoxathiol intermediate in the presence of a dehydrating agent.

    Final Coupling: The final step involves coupling the chlorophenyl group with the benzoxathiol-methoxybenzoate intermediate under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Bromophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate
  • 7-(4-Fluorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 7-(4-Chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate may exhibit unique chemical properties and biological activities due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H13ClO5S

Molecular Weight

412.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-methoxybenzoate

InChI

InChI=1S/C21H13ClO5S/c1-25-15-8-4-13(5-9-15)20(23)26-16-10-17(12-2-6-14(22)7-3-12)19-18(11-16)28-21(24)27-19/h2-11H,1H3

InChI Key

ZWXMCAHAAYBYML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.